(S)-1-(2,4,6-Triisopropylphenyl)ethanol
CAS No.: 102225-88-7
VCID: VC0008679
Molecular Formula: C17H28O
Molecular Weight: 248.4 g/mol
* For research use only. Not for human or veterinary use.
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Description | (S)-(-)-1-(2,4,6-Triisopropylphenyl)ethanol, also known as (S)-Stericol®, is a chemical compound with the molecular formula C17H28O and a molecular weight of 248.4 . It has a CAS number of 102225-88-7 . This chemical is available in a minimum purity of ±98% as determined by HPLC (High-Performance Liquid Chromatography) . It is intended for professional manufacturing, research laboratories, and industrial or commercial use, specifically as a protein degrader building block . It is not intended for medical or consumer use and cannot be shipped to doctor's offices, pharmacies, medical facilities, veterinarians, or residences . This compound can be synthesized through the reduction of a corresponding ketone, 1-(2,4,6-triisopropylphenyl)ethanone . However, certain reduction methods, such as using sodium borohydride in water or hydrogen under pressure with specific conditions, may not be effective . Researchers have explored various conditions to achieve the synthesis of 1-(2,4,6-triisopropylphenyl)ethanol . A related compound, 1-(2,4,6-trimethylphenyl)ethanol, can be synthesized using similar methods, such as reacting 1-(2,4,6-trimethylphenyl)ethanone with hydrogen in an autoclave . In the context of research, a research assistant may encounter this or similar compounds while supporting scientific studies, conducting data analysis, and managing research projects . A strong background in research methodologies, data analysis tools, and relevant software is essential for such roles . Skills in data interpretation and collaborative research techniques are also crucial . The ability to manage multiple tasks, maintain attention to detail, and effectively communicate research findings are important qualities for a research assistant . |
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CAS No. | 102225-88-7 |
Product Name | (S)-1-(2,4,6-Triisopropylphenyl)ethanol |
Molecular Formula | C17H28O |
Molecular Weight | 248.4 g/mol |
IUPAC Name | (1S)-1-[2,4,6-tri(propan-2-yl)phenyl]ethanol |
Standard InChI | InChI=1S/C17H28O/c1-10(2)14-8-15(11(3)4)17(13(7)18)16(9-14)12(5)6/h8-13,18H,1-7H3/t13-/m0/s1 |
Standard InChIKey | VYKPQIIFUMKNLF-ZDUSSCGKSA-N |
SMILES | CC(C)C1=CC(=C(C(=C1)C(C)C)C(C)O)C(C)C |
Canonical SMILES | CC(C)C1=CC(=C(C(=C1)C(C)C)C(C)O)C(C)C |
PubChem Compound | 10890276 |
Last Modified | Sep 13 2023 |
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